

# 5-(4-Methylpiperazin-1-yl)pyridin-2-amine structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

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An In-depth Technical Guide to the Structure Elucidation of **5-(4-Methylpiperazin-1-yl)pyridin-2-amine**

**Audience:** Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **5-(4-methylpiperazin-1-yl)pyridin-2-amine** ( $C_{10}H_{16}N_4$ , MW: 192.26 g/mol). As a key building block in medicinal chemistry, particularly for agents targeting neurological disorders and cancer, unambiguous structural verification is paramount.<sup>[1]</sup> This document moves beyond a simple recitation of methods to detail the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and reproducibility.

## Introduction and Molecular Overview

**5-(4-Methylpiperazin-1-yl)pyridin-2-amine** is a heterocyclic compound featuring a pyridine core, a fundamental scaffold in numerous pharmaceuticals.<sup>[2]</sup> Its structure is characterized by an amine group at the 2-position and a 4-methylpiperazine moiety at the 5-position.<sup>[3][4]</sup> This specific arrangement of functional groups is critical to its biological activity, enabling interactions with various enzymes and receptors.<sup>[1][3]</sup>

The elucidation process is a systematic investigation designed to piece together the molecular puzzle, starting with foundational mass and connectivity data and culminating in a definitive three-dimensional structure. This guide will detail the strategic application of orthogonal analytical techniques to achieve this goal.

#### Key Structural Features:

- Molecular Formula:  $C_{10}H_{16}N_4$ <sup>[4][5]</sup>
- Molecular Weight: 192.26 g/mol (Monoisotopic Mass: 192.1375 Da)<sup>[4][5]</sup>
- Core Scaffolds: A disubstituted pyridine ring and a saturated N-methylpiperazine ring.

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used:

Chemical structure with numbered atoms (Note: Image is a placeholder for a proper chemical drawing with numbering for C2, C3, C4, C5, C6 of the pyridine ring and the piperazine and methyl carbons/protons for NMR discussion.)

## Foundational Analysis: Mass Spectrometry (MS)

The initial step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as the first checkpoint of molecular identity.

## Expertise & Causality:

We employ Electrospray Ionization (ESI) in positive ion mode because the multiple basic nitrogen atoms in the molecule are readily protonated, leading to a strong signal for the  $[M+H]^+$  ion. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy, which is essential for confirming the molecular formula. Tandem MS (MS/MS) is then used to induce fragmentation, providing data that corroborates the proposed connectivity. The fragmentation of the piperazine ring is a characteristic and predictable process that serves as a structural fingerprint.<sup>[6][7]</sup>

## Experimental Protocol: LC-HRMS/MS

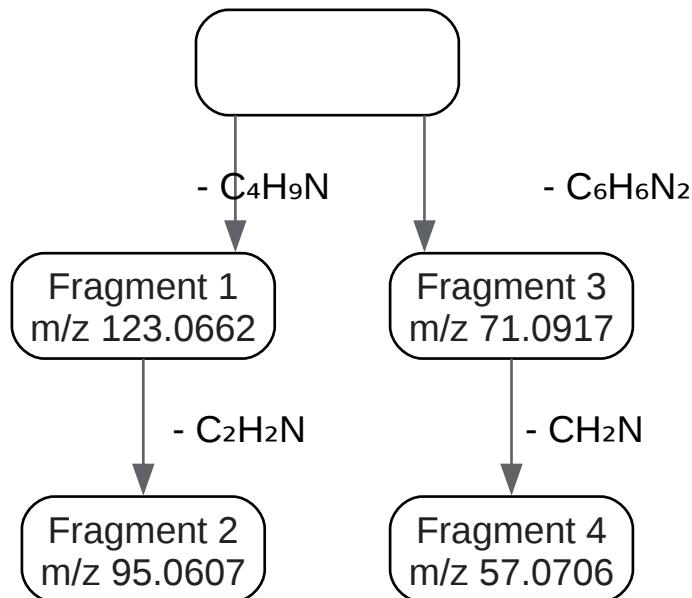
- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10  $\mu$ g/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
- Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity before infusion into the mass spectrometer.
- Mass Spectrometry (Full Scan):
  - Ionization Mode: ESI, Positive.
  - Mass Range: m/z 50-500.
  - Analyzer: TOF or Orbitrap, resolving power > 20,000.
  - Objective: Detect the  $[M+H]^+$  ion and compare its measured exact mass to the theoretical mass.
- Tandem Mass Spectrometry (MS/MS):
  - Precursor Ion Selection: Isolate the  $[M+H]^+$  ion (m/z ~193.14).
  - Collision Energy: Apply collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
  - Objective: Identify characteristic fragment ions to confirm the presence of the methylpiperazine and pyridinamine substructures.

## Data Presentation: Expected Mass Spectrometric Data

Ion Species	Theoretical m/z	Description
[M+H] <sup>+</sup>	193.1448	Protonated molecular ion. Confirms molecular formula C <sub>10</sub> H <sub>17</sub> N <sub>4</sub> <sup>+</sup> .
[Fragment 1]	123.0662	Loss of C <sub>4</sub> H <sub>9</sub> N (methylpiperazine radical cleavage).
[Fragment 2]	95.0607	Pyridine ring fragment after piperazine cleavage.
[Fragment 3]	71.0917	Methylpiperazine fragment ion [C <sub>4</sub> H <sub>11</sub> N <sub>2</sub> ] <sup>+</sup> .
[Fragment 4]	57.0706	Common piperazine fragment [C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup> after cleavage.

Note: The fragmentation pattern of piperazine-containing compounds often involves cleavage of the C-N bonds within the ring and the bond connecting it to the aromatic system.[\[6\]](#)[\[8\]](#)

## Visualization: Predicted MS/MS Fragmentation Pathway



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Caption: Predicted fragmentation pathway for **5-(4-Methylpiperazin-1-yl)pyridin-2-amine**.

## Detailed Connectivity Analysis: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule in solution. A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments is required for a full and unambiguous assignment.

### Expertise & Causality:

The choice of deuterated solvent is critical; DMSO-d<sub>6</sub> is selected here because it can solubilize the compound and, importantly, its residual water peak does not obscure key signals. The amine (-NH<sub>2</sub>) protons are also observable in DMSO-d<sub>6</sub> as a broad singlet. A standard suite of 2D NMR experiments is used to build the structure piece by piece. COSY identifies proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity that links the pyridine and piperazine fragments together.[\[9\]](#) [\[10\]](#)

### Experimental Protocol: NMR Data Acquisition (400 MHz)

- Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d<sub>6</sub>.
- $^1\text{H}$  NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration, and multiplicities.
- $^{13}\text{C}$  NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum. The DEPT experiment is vital for differentiating CH/CH<sub>3</sub> (positive signals) from CH<sub>2</sub> (negative signals) carbons. Quaternary carbons will be absent.
- 2D COSY: Use a standard gradient-enhanced COSY (gCOSY) sequence to identify  $^1\text{H}$ - $^1\text{H}$  coupling networks.
- 2D HSQC: Use a standard gradient-enhanced HSQC (gHSQC) sequence to map one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations.
- 2D HMBC: Use a standard gradient-enhanced HMBC (gHMBC) sequence. Optimize the long-range coupling delay for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[\[10\]](#)

## Data Presentation: Predicted NMR Assignments

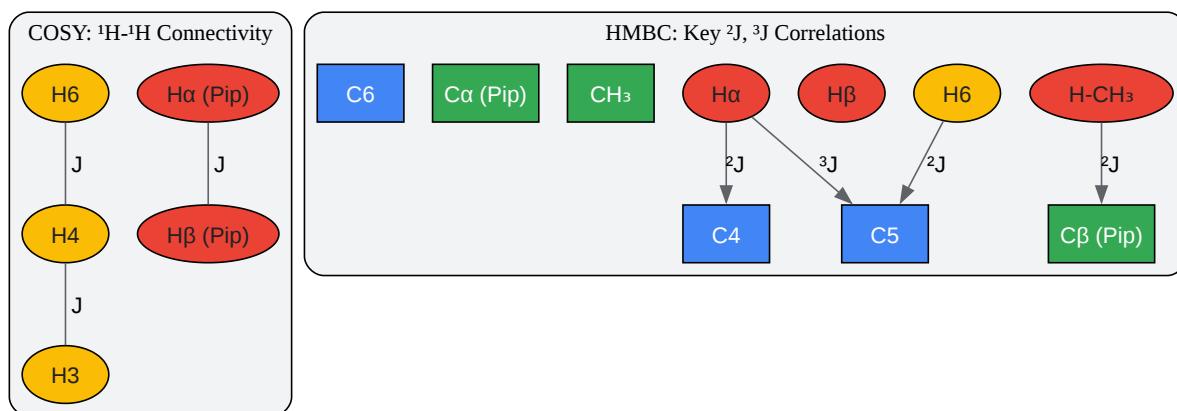
Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Proton(s)	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
H6	~7.8 - 8.0	d	1H	Pyridine Ring
H4	~7.2 - 7.4	dd	1H	Pyridine Ring
H3	~6.5 - 6.7	d	1H	Pyridine Ring
NH <sub>2</sub>	~5.5 - 6.0	br s	2H	Amine
Piperazine (H $\alpha$ )	~3.0 - 3.2	m	4H	-N-CH <sub>2</sub> - (adjacent to pyridine)
Piperazine (H $\beta$ )	~2.4 - 2.6	m	4H	-N-CH <sub>2</sub> - (adjacent to N- CH <sub>3</sub> )
CH <sub>3</sub>	~2.2 - 2.3	s	3H	Methyl

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon(s)	Predicted $\delta$ (ppm)	DEPT-135	Assignment
C2	~158 - 160	Quaternary (absent)	Pyridine Ring (C-NH <sub>2</sub> )
C5	~145 - 148	Quaternary (absent)	Pyridine Ring (C-Pip)
C6	~135 - 138	CH (positive)	Pyridine Ring
C4	~120 - 123	CH (positive)	Pyridine Ring
C3	~108 - 110	CH (positive)	Pyridine Ring
Piperazine (C $\alpha$ )	~50 - 52	CH <sub>2</sub> (negative)	-N-CH <sub>2</sub> - (adjacent to pyridine)
Piperazine (C $\beta$ )	~54 - 56	CH <sub>2</sub> (negative)	-N-CH <sub>2</sub> - (adjacent to N-CH <sub>3</sub> )
CH <sub>3</sub>	~45 - 47	CH <sub>3</sub> (positive)	Methyl

## Visualization: 2D NMR Correlation Workflows



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Caption: Expected 2D NMR correlations for COSY and key long-range HMBC connectivities.

## Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR and MS provide overwhelming evidence for the 2D structure, X-ray crystallography provides the definitive, unambiguous proof of atomic arrangement in three-dimensional space. [11] It is the gold standard for structural confirmation.

### Expertise & Causality:

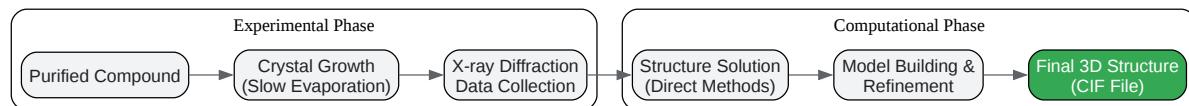
The primary challenge is often not the data collection but growing a high-quality, single crystal. Slow evaporation from a mixed solvent system (e.g., ethanol/water) is a common and effective strategy for polar molecules like this one. The resulting electron density map will not only confirm the connectivity but also reveal precise bond lengths, bond angles, and the solid-state conformation, such as the expected chair conformation of the piperazine ring.

### Experimental Protocol: X-ray Crystallography Workflow

- Crystal Growth:
  - Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hot ethanol).
  - Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
  - Gently warm to re-dissolve, then allow the solution to cool and evaporate slowly and undisturbed over several days.
- Crystal Mounting and Data Collection:
  - Select a single, defect-free crystal under a microscope and mount it on a goniometer head.[12]
  - Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion.

- Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[11]
- Structure Solution and Refinement:
  - Process the raw diffraction data to obtain reflection intensities.
  - Solve the phase problem using direct methods to generate an initial electron density map.
  - Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data until the model converges.

## Visualization: X-ray Crystallography Workflow



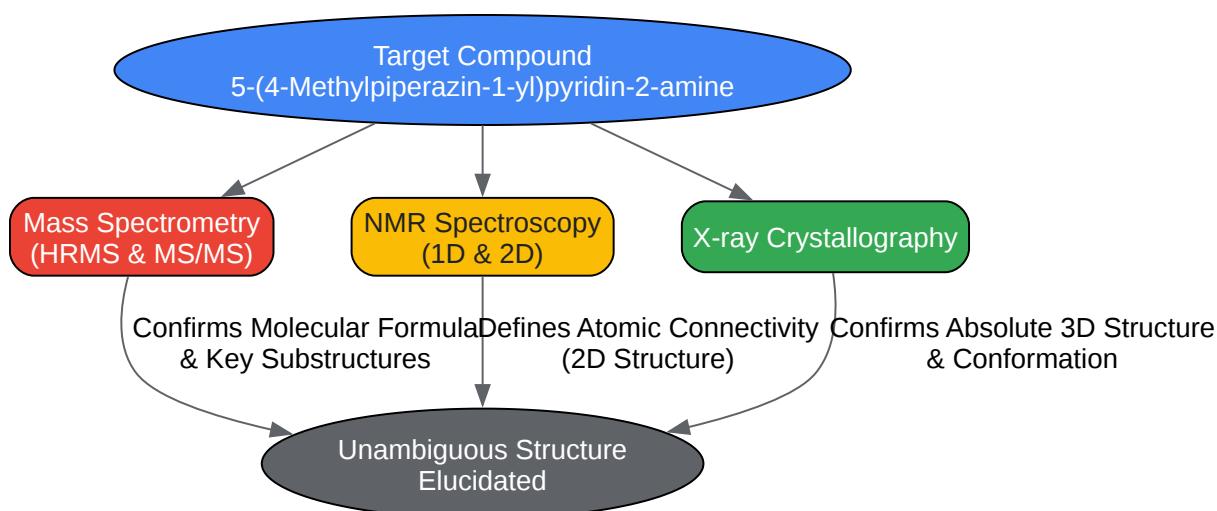
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Caption: The workflow from purified compound to the final 3D crystal structure.

## Integrated Strategy and Conclusion

The structure elucidation of **5-(4-methylpiperazin-1-yl)pyridin-2-amine** is a process of accumulating and correlating evidence from orthogonal analytical techniques.

## Visualization: Integrated Elucidation Strategy

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Caption: Integrated workflow combining orthogonal techniques for structure validation.

HRMS first confirms the correct elemental composition. MS/MS provides initial evidence for the key pyridine and methylpiperazine substructures. Subsequently, a full suite of 1D and 2D NMR experiments establishes the definitive covalent bonding framework, connecting every atom in the molecule and confirming the substitution pattern. Finally, X-ray crystallography provides the ultimate proof, delivering a high-resolution 3D model of the molecule and confirming the conclusions drawn from spectroscopic and spectrometric data. By following this rigorous, multi-faceted approach, researchers can have absolute confidence in the identity and structure of **5-(4-methylpiperazin-1-yl)pyridin-2-amine**, a critical requirement for its application in drug discovery and development.

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- To cite this document: BenchChem. [5-(4-Methylpiperazin-1-yl)pyridin-2-amine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152614#5-4-methylpiperazin-1-yl-pyridin-2-amine-structure-elucidation]

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